molecular formula C13H11BrOZn B14894815 4-[(Phenoxy)methyl]phenylZinc bromide

4-[(Phenoxy)methyl]phenylZinc bromide

Cat. No.: B14894815
M. Wt: 328.5 g/mol
InChI Key: MUQXPWORQVLSCJ-UHFFFAOYSA-M
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Description

4-[(Phenoxy)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc reagent commonly used in organic synthesis. This compound is a solution of this compound in THF, a solvent that stabilizes the reagent and facilitates its use in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Phenoxy)methyl]phenylzinc bromide typically involves the reaction of 4-[(Phenoxy)methyl]bromobenzene with zinc in the presence of a catalyst. The reaction is carried out in THF to ensure the solubility and stability of the organozinc compound. The general reaction scheme is as follows:

4-[(Phenoxy)methyl]bromobenzene+Zn4-[(Phenoxy)methyl]phenylzinc bromide\text{4-[(Phenoxy)methyl]bromobenzene} + \text{Zn} \rightarrow \text{this compound} 4-[(Phenoxy)methyl]bromobenzene+Zn→4-[(Phenoxy)methyl]phenylzinc bromide

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The process includes the use of high-purity zinc and THF, along with advanced purification techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

4-[(Phenoxy)methyl]phenylzinc bromide undergoes various types of chemical reactions, including:

    Nucleophilic substitution: Reacts with electrophiles to form new carbon-carbon bonds.

    Oxidation: Can be oxidized to form corresponding phenoxy derivatives.

    Reduction: Undergoes reduction reactions to yield different phenyl derivatives.

Common Reagents and Conditions

Common reagents used in reactions with this compound include halides, aldehydes, and ketones. Typical reaction conditions involve the use of THF as a solvent, with temperatures ranging from -78°C to room temperature, depending on the specific reaction.

Major Products

The major products formed from reactions involving this compound include substituted phenyl compounds, phenoxy derivatives, and various phenylzinc intermediates.

Scientific Research Applications

4-[(Phenoxy)methyl]phenylzinc bromide is widely used in scientific research due to its versatility and reactivity. Some of its applications include:

    Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.

    Medicinal Chemistry: Employed in the development of pharmaceutical compounds.

    Material Science: Utilized in the synthesis of polymers and other advanced materials.

    Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

Mechanism of Action

The mechanism of action of 4-[(Phenoxy)methyl]phenylzinc bromide involves its role as a nucleophile in chemical reactions. The phenylzinc moiety acts as a nucleophilic center, attacking electrophilic sites on other molecules to form new bonds. This reactivity is facilitated by the stabilization provided by the THF solvent.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Morpholino)methyl]phenylzinc iodide
  • Phenylzinc bromide
  • Benzylzinc bromide

Uniqueness

4-[(Phenoxy)methyl]phenylzinc bromide is unique due to its specific phenoxy substituent, which imparts distinct reactivity and selectivity in chemical reactions. This makes it particularly useful in the synthesis of phenoxy-substituted compounds, which are valuable in various fields of research and industry.

Properties

Molecular Formula

C13H11BrOZn

Molecular Weight

328.5 g/mol

IUPAC Name

bromozinc(1+);phenoxymethylbenzene

InChI

InChI=1S/C13H11O.BrH.Zn/c1-3-7-12(8-4-1)11-14-13-9-5-2-6-10-13;;/h2-10H,11H2;1H;/q-1;;+2/p-1

InChI Key

MUQXPWORQVLSCJ-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)OCC2=CC=[C-]C=C2.[Zn+]Br

Origin of Product

United States

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